molecular formula C10H16O B7798219 3,7-Dimethyl-2,6-octadienal

3,7-Dimethyl-2,6-octadienal

Cat. No.: B7798219
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-UHFFFAOYSA-N
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Description

It is a pale yellow liquid with a strong lemon odor and is found in the essential oils of various plants, including lemongrass, verbena, and citronella . Citral is widely used in the flavor and fragrance industry due to its pleasant aroma and is also a key intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,7-dimethyl-2,6-octadienal involves the oxidation of nerol, a monoterpene alcohol. The reaction typically uses iodobenzene diacetate and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as oxidizing agents in acetonitrile at 0°C . The reaction mixture is then purified by column chromatography to yield the desired product.

Industrial Production Methods: Industrially, citral can be extracted from natural sources such as lemongrass oil, which contains 70-80% citral. The extraction process involves steam distillation followed by purification steps to isolate citral from other components .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-2,6-octadienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Acidic KMnO4 or H2O2.

    Reduction: NaBH4 in ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Geraniol and nerol.

    Substitution: Ionones and other derivatives.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-2,6-octadienal involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVQBCEXWBHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024836
Record name 3,7-Dimethyl-2,6-octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5392-40-5
Record name Citral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5392-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyl-2,6-octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
aluminum isopropoxide
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

The following were charged into the aqueous phase: undecane, N-oxide, hexane (same quantities as above) and a supplementary amount of acetic acid (0.6 g). The mixture was then heated for 1 hour and the procedure was thereafter as before. Nine conversions were performed in this manner on the same catalytic lower layer. The yields of citral are given in the following table:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example illustrates the use of triisobutylaluminum to generate the aluminum alkoxide catalyst. A flask was charged with 80 grams of nerol and 10 ml of a 25% solution of triisobutylaluminum in toluene. To the solution was added 39 grams (0.75 equivalents) of furfural and the solution was allowed to react at ambient temperature for 18 hours. Analysis by glpc showed that 69% of the nerol had been consumed to give citral in 98+% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-2,6-octadienal
Reactant of Route 2
3,7-Dimethyl-2,6-octadienal
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